4-Methyl-2-(1-piperazinyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFLDCBHGGRGNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50435969 | |
| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59215-36-0 | |
| Record name | 4-Methyl-2-(1-piperazinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-36-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Role of Piperazine Moieties in Structural Design
Piperazine (B1678402) is a six-membered saturated heterocycle containing two nitrogen atoms at opposite positions. This simple structure belies its profound impact on the properties of larger molecules, making it a highly valuable building block in drug design. chemicalbook.comresearchgate.net The inclusion of a piperazine moiety can significantly influence a compound's physicochemical properties. chemicalbook.com Its basic nitrogen atoms often improve aqueous solubility and can be protonated at physiological pH, which can enhance bioavailability and facilitate interactions with biological targets. chemicalbook.com
The piperazine ring is conformationally flexible and can act as a linker or a scaffold to orient other pharmacophoric groups in a specific spatial arrangement. researchgate.net This is critical for optimizing the binding affinity of a drug candidate to its target. The two nitrogen atoms provide convenient handles for chemical modification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). As a result, the piperazine moiety is a key component in a wide array of approved drugs with diverse therapeutic applications, including antipsychotics, antidepressants, antihistamines, and anticancer agents. chemsynthesis.comchemicalbook.com
Overview of 4 Methyl 2 1 Piperazinyl Pyrimidine Within Hybrid Chemical Spaces
Classical Approaches to Pyrimidine-Piperazine Core Assembly
Traditional methods for assembling the pyrimidine-piperazine core primarily rely on condensation reactions to form the pyrimidine ring and subsequent nucleophilic substitution to introduce the piperazine moiety.
Condensation Reactions in Pyrimidine Synthesis
The construction of the pyrimidine ring is a foundational step and is often accomplished through condensation reactions. bu.edu.eg A widely used method involves the reaction of a 1,3-dicarbonyl compound, or a functional equivalent, with an amidine, urea, or guanidine derivative. bu.edu.eg For the synthesis of a 4-methylpyrimidine (B18481) core, a suitable starting material would be a β-dicarbonyl compound bearing a methyl group. For instance, the condensation of ethyl acetoacetate with an appropriate N-C-N fragment can yield the desired 4-methylpyrimidinone intermediate. This approach is versatile and allows for the introduction of various substituents on the pyrimidine ring based on the choice of the starting materials. researchgate.net
Another classical approach involves the cyclization of β-aminocrotonate with phenylisocyanate. bu.edu.eg Furthermore, multicomponent reactions, such as the Biginelli reaction, provide a one-pot synthesis of dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. mdpi.com These condensation strategies are fundamental in heterocyclic chemistry and provide a robust platform for the synthesis of a wide array of pyrimidine derivatives. organic-chemistry.org
Nucleophilic Substitution Strategies at the Pyrimidine Ring
The pyrimidine ring is an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the C2, C4, and C6 positions. slideshare.net This reactivity is exploited to introduce various functional groups, including the piperazine moiety. Typically, a pyrimidine ring bearing a good leaving group, such as a halogen (e.g., chlorine) or a sulfonyl group, at the 2-position is used as the substrate. chemicalbook.com
The reaction of 2-chloropyrimidines with nucleophiles is a common strategy. chemicalbook.com For instance, the synthesis of 4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidine is achieved by reacting 4-(4-methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine with N-methylpiperazine. nih.gov The methylsulfanyl group serves as a leaving group in this nucleophilic substitution. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield.
Introduction of the Piperazine Moiety via Amination Reactions
The introduction of the piperazine ring onto the pyrimidine core is most commonly achieved through a nucleophilic substitution reaction where the nitrogen atom of piperazine acts as the nucleophile. researchgate.netnih.gov This amination reaction typically involves reacting a 2-halopyrimidine with piperazine or a substituted piperazine. chemicalbook.comresearchgate.net
For example, 2-chloro-4,6-disubstituted pyrimidines can be reacted with piperazine in the presence of a base like potassium carbonate to yield the corresponding 2-(1-piperazinyl)pyrimidine derivatives. chemicalbook.com The reaction of 2-chloro-3-nitropyridine with an excess of piperazine proceeds under reflux conditions to yield the pyridinylpiperazine product. nih.gov The electron-withdrawing nitro group in this case facilitates the nucleophilic attack by the piperazine. nih.gov In another example, the synthesis of aminoquinoline-pyrimidine hybrids involves the nucleophilic substitution of a mesylated intermediate with piperazine. acs.org
Modern Synthetic Techniques and Catalysis
To improve efficiency, yield, and substrate scope, modern synthetic techniques have been applied to the synthesis of pyrimidine-piperazine hybrids. These methods include microwave-assisted synthesis and transition metal-catalyzed cross-coupling reactions.
Microwave-Assisted Synthesis of Pyrimidine-Piperazine Hybrids
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. semanticscholar.orgeurekaselect.comresearchgate.net This technique has been successfully applied to the synthesis of pyrimidine-piperazine derivatives. rsc.org Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. researchgate.net For example, the synthesis of thiazolo[5,4-d]pyrimidines can be achieved in as little as 5 minutes using microwave irradiation. researchgate.net The rapid and efficient nature of microwave-assisted synthesis makes it an attractive method for the preparation of libraries of pyrimidine-piperazine hybrids for biological screening. scilit.com
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including pyrimidine-piperazine derivatives.
Suzuki Coupling: The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide or triflate, is a versatile method for forming carbon-carbon bonds. mdpi.comnih.govresearchgate.net This reaction can be used to introduce aryl or heteroaryl substituents onto the pyrimidine ring. For instance, 2,4-dichloropyrimidines can undergo regioselective Suzuki coupling with aryl and heteroaryl boronic acids to yield C4-substituted pyrimidines. mdpi.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine has been arylated with various aryl/heteroaryl boronic acids via Suzuki coupling. mdpi.com
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing the piperazine moiety onto the pyrimidine ring, especially for substrates that are less reactive towards traditional SNAr reactions. nih.govacsgcipr.org The reaction typically employs a palladium catalyst and a suitable phosphine ligand to couple an aryl halide or triflate with an amine. wikipedia.orgnih.gov This method offers a broad substrate scope and functional group tolerance, making it a valuable tool in modern synthetic chemistry. wikipedia.orgnih.gov The development of air- and moisture-stable palladium precatalysts has further enhanced the utility of this reaction, allowing for rapid C-N cross-coupling reactions under aerobic conditions. nih.gov
Derivatization and Functionalization Strategies of the Core Structure
The structural framework of this compound serves as a versatile scaffold for chemical modification. Its constituent pyrimidine and piperazine rings offer multiple sites for derivatization, enabling the systematic alteration of its physicochemical and biological properties. Functionalization strategies primarily target the secondary amine of the piperazine moiety and the carbon atoms of the pyrimidine ring system.
Modifications at the Piperazine Nitrogen
The secondary amine (N-H) of the piperazine ring is a key site for functionalization due to its nucleophilicity. This allows for the introduction of a wide array of substituents, significantly diversifying the core structure. Common modifications include alkylation, arylation, and acylation reactions.
One prevalent strategy involves the reaction with various electrophiles. For instance, N-substituted piperazines can be incorporated during the initial synthesis by reacting a 2-halopyrimidine with a pre-functionalized piperazine, such as N-methylpiperazine or N-phenylpiperazine, to yield the corresponding N-substituted derivatives. nih.govresearchgate.net
Another powerful method for functionalization is the introduction of a reactive handle on the piperazine nitrogen. The reaction of polychlorinated pyrimidines with 1,4-diazabicyclo[2.2.2]octane (DABCO) results in a ring-opening of the DABCO moiety, leading to the formation of an N-(2-chloroethyl)piperazinyl group attached to the pyrimidine ring. mdpi.com This 2-chloroethyl group can then serve as a point of attachment for further modifications through nucleophilic substitution reactions, allowing for the elongation of side chains and the introduction of diverse functional groups.
The table below summarizes representative modifications at the piperazine nitrogen.
| Starting Material | Reagent/Reaction Type | Resulting Moiety at Piperazine Nitrogen | Reference |
| 2-Chloro-4-methylpyrimidine and Piperazine | Alkylation (e.g., with methyl iodide) | N-Methyl | nih.gov |
| 2-Chloro-4-methylpyrimidine and Piperazine | Arylation (e.g., with a phenyl source) | N-Phenyl | nih.gov |
| Polychlorinated Pyrimidine | Reaction with 1,4-diazabicyclo[2.2.2]octane (DABCO) | N-(2-chloroethyl) | mdpi.com |
| This compound | Acylation (e.g., with phenacyl bromide) | N-Phenacyl | researchgate.net |
Substitutions on the Pyrimidine Ring System
The pyrimidine ring of this compound can be functionalized, most commonly through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of the ring is enhanced by the presence of the nitrogen atoms, which make the carbon atoms electron-deficient and thus susceptible to nucleophilic attack. The presence of good leaving groups, such as halogens (e.g., chlorine) or methylthio (-SCH3) groups, at positions 4, 5, or 6 facilitates these substitutions. nih.govnih.govthieme.de
A common synthetic route involves starting with a polysubstituted pyrimidine, such as 2,4,6-trichloropyrimidine or 4-chloro-2-(trichloromethyl)pyrimidine. nih.govthieme.de These precursors serve as valuable intermediates, allowing for sequential and regioselective substitution reactions. For example, the reaction of 2,4,5,6-tetrachloropyrimidine with DABCO leads to substitution at the C2 position, while a similar reaction with 4,5,6-trichloropyrimidine-2-carbonitrile results in substitution at the C4 position. mdpi.com
Furthermore, thiophene-substituted chalcones can be cyclized with thiourea to form pyrimidine-2-thiols. These can be subsequently S-methylated to introduce a methylthio group, which is an effective leaving group for reaction with N-methylpiperazine to form substituted this compound derivatives. nih.govresearchgate.net This multi-step synthesis allows for the introduction of various substituents at the 4- and 6-positions of the pyrimidine ring. nih.govresearchgate.net
The following table details examples of substitutions on the pyrimidine ring.
| Starting Pyrimidine Core | Position of Substitution | Leaving Group | Nucleophile/Reagent | Added Substituent | Reference |
| 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidine | 2 | -SCH3 | N-Methylpiperazine | 1-(4-Methylpiperazinyl) | nih.govresearchgate.net |
| 2,4,6-Trichloropyrimidine | 4 | -Cl | Amines (e.g., methylamine, isopropylamine) | Methylamino, Isopropylamino | nih.gov |
| 2,4,5,6-Tetrachloropyrimidine | 2 or 6 | -Cl | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 4-(2-chloroethyl)piperazin-1-yl | mdpi.com |
| 4,5,6-Trichloropyrimidine-2-carbonitrile | 4 | -Cl | 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 4-(2-chloroethyl)piperazin-1-yl | mdpi.com |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are powerful one-pot processes where three or more reactants combine to form a product that incorporates substantial parts of all the starting materials. nih.gov These reactions are highly efficient and atom-economical, allowing for the rapid construction of complex molecular architectures from simple precursors. nih.gov MCRs offer a convergent approach to synthesize diverse libraries of compounds, making them highly valuable for structural elaboration in medicinal chemistry. nih.govrsc.org
While specific MCRs starting directly with this compound are not extensively detailed, the principles of MCRs are widely applied to the synthesis of substituted pyrimidines. rsc.orgorganic-chemistry.org For instance, the Biginelli or Hantzsch-type reactions can be adapted to create highly substituted pyrimidine or dihydropyrimidine rings. nih.govresearchgate.net
A hypothetical MCR for elaborating the this compound scaffold could involve its use as one of the components, provided it has a reactive functional group. For example, if the piperazine nitrogen is unprotected, it could act as the amine component in a variation of the Ugi or Passerini reactions. nih.gov More commonly, MCRs are used to construct the substituted pyrimidine ring itself, which can then be coupled with a piperazine derivative. A three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate (B1210297) can yield various 4,5-disubstituted pyrimidines. organic-chemistry.org Similarly, cooperative ruthenium complexes have been shown to catalyze the multicomponent synthesis of highly substituted pyrimidines from amidines and alcohols. rsc.org These methods provide a framework for creating diverse pyrimidine cores that can be subsequently functionalized with the 4-methylpiperazine moiety for structural elaboration.
Investigation of Reaction Pathways and Intermediates
The synthesis of this compound analogues typically proceeds through nucleophilic aromatic substitution (SNAr) reactions. A common and efficient pathway involves the reaction of a substituted 2-chloropyrimidine (B141910) with a corresponding piperazine derivative.
A general synthetic route commences with a 2-chloro-4-methylpyrimidine which serves as the electrophilic pyrimidine scaffold. This is then reacted with a piperazine, which acts as the nucleophile. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrogen chloride formed during the reaction.
General Reaction Scheme:
In this reaction, the lone pair of electrons on one of the nitrogen atoms of the piperazine ring attacks the electron-deficient C2 carbon of the pyrimidine ring, leading to the displacement of the chloride leaving group.
Intermediates in these syntheses are often transient and not isolated. However, in multi-step syntheses of more complex analogues, stable intermediates are common. For instance, when using a protected piperazine, such as N-Boc-piperazine, a Boc-protected piperazinyl-pyrimidine intermediate is formed. This intermediate is then deprotected in a subsequent step to yield the final product. The use of protecting groups allows for selective reactions on other parts of the molecule without affecting the piperazine nitrogen.
For example, a common intermediate in the synthesis of various piperazinyl-pyrimidine derivatives is the Boc-protected piperazine-pyrimidine adduct . This intermediate is typically stable and can be purified before proceeding to the next reaction step, which usually involves the removal of the Boc group under acidic conditions.
| Reactant 1 | Reactant 2 | Key Reaction Conditions | Intermediate | Final Product Class |
| 2-Chloro-4-methylpyrimidine | Piperazine | Base (e.g., K2CO3), Solvent (e.g., Water or organic solvent) | Not typically isolated | This compound |
| 2-Chloro-4-methylpyrimidine | N-Boc-piperazine | Base, Solvent | N-Boc-4-methyl-2-(1-piperazinyl)pyrimidine | Substituted 4-Methyl-2-(1-piperazinyl)pyrimidines (after deprotection and further functionalization) |
| Substituted 2-chloropyrimidine | Methylpiperazine | Base, Solvent | Not typically isolated | N-methylpiperazinyl-pyrimidine analogues |
Stereochemical Considerations in Synthesis and Reactivity
Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. In the context of this compound analogues, chirality can be introduced at several positions, including the piperazine ring or on substituents attached to the pyrimidine or piperazine moieties.
The synthesis of chiral analogues can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or stereoselective catalysts. For instance, the use of a pre-synthesized chiral piperazine derivative, such as (S)- or (R)-2-methylpiperazine, in the SNAr reaction with 2-chloro-4-methylpyrimidine would lead to the formation of the corresponding chiral product.
A study on the stereoselective synthesis of a novel chiral piperazine highlights a multi-step process starting from S-phenylalanine, involving key steps like reductive amination and selective alkylation to yield a specific stereoisomer. clockss.org This demonstrates the feasibility of producing enantiomerically pure piperazine precursors for the synthesis of chiral pyrimidine analogues.
Furthermore, the conformational analysis of 2-substituted piperazines reveals a preference for the axial conformation for 1-acyl and 1-aryl substituted piperazines. This conformational preference can influence the binding of these molecules to their biological targets. For ether-linked compounds, the axial conformation can be further stabilized by intramolecular hydrogen bonding. researchgate.net The spatial arrangement of the substituents on the piperazine ring, dictated by its stereochemistry and conformational preferences, is therefore a critical factor in determining the pharmacological profile of these analogues.
The presence of a chiral center, such as a methyl group on the piperazine ring, can lead to the existence of enantiomers. These stereoisomers can exhibit different pharmacological activities. For example, studies on chiral methyl-substituted aryl piperazinium compounds have shown that different stereoisomers can have distinct selectivity for different receptor subtypes. nih.gov
| Aspect | Description | Significance |
| Source of Chirality | Introduction of stereocenters on the piperazine ring (e.g., methyl substitution) or on substituents. | Can lead to enantiomers or diastereomers with potentially different biological activities. |
| Stereoselective Synthesis | Use of chiral pool starting materials (e.g., chiral amino acids), chiral auxiliaries, or asymmetric catalysis. | Enables the preparation of single enantiomers, allowing for the investigation of stereospecific bioactivity. |
| Conformational Preferences | The piperazine ring can adopt different chair or boat conformations. Substituents can occupy axial or equatorial positions. | Affects the three-dimensional shape of the molecule and its ability to interact with biological targets. |
| Chiral Separation | Techniques like chiral chromatography or capillary electrophoresis can be used to separate enantiomers. | Allows for the isolation and individual testing of stereoisomers. |
Stability and Degradation Pathways under Controlled Conditions
The stability of a pharmaceutical compound is a critical parameter that influences its shelf-life, formulation, and in vivo performance. The this compound scaffold is generally stable under normal conditions. However, like many organic molecules, it can degrade under specific conditions of pH, temperature, and light.
Thermal Stability: Studies on the thermal degradation of piperazine and its structural analogs, including methylpiperazines, provide insights into the stability of the piperazine moiety. Research has shown that methyl substitution on the piperazine ring can influence its thermal degradation rate. For instance, both 1-methylpiperazine and 2-methylpiperazine were found to degrade faster than unsubstituted piperazine at 150 °C. researchgate.net This suggests that the methyl group in this compound analogues could potentially impact their thermal stability. Thermal decomposition of such compounds can lead to the release of irritating gases and vapors. fishersci.com The kinetics of thermal degradation of related compounds, such as phenothiazine derivatives with a methyl-piperazinylpropyl side chain, have been studied to predict their stability. nih.gov
Hydrolytic Stability: The hydrolytic stability of this compound analogues is crucial, especially for oral formulations. The pyrimidine ring is generally resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, degradation may occur. The stability of related 4-(piperazin-1-yl)pyrimidine motifs has been assessed, with some studies indicating half-lives ranging from 2 hours to over 4 days under aqueous conditions, depending on the specific substituents. acs.org
Photostability: Exposure to light, particularly ultraviolet (UV) radiation, can lead to the photodegradation of pyrimidine derivatives. The pyrimidine ring can absorb UV light, which may trigger photochemical reactions. While specific photostability data for this compound is not readily available, studies on other pyrimidine derivatives indicate that photodegradation can occur. The presence of a piperazine substituent may influence the photochemical behavior of the pyrimidine ring.
| Condition | Potential Degradation Pathway | Influencing Factors |
| Thermal Stress | Ring opening of the piperazine, cleavage of the C-N bond between the pyrimidine and piperazine rings. | Temperature, presence of oxygen, nature of substituents. |
| Acidic/Basic Hydrolysis | Protonation or deprotonation of the nitrogen atoms, potentially leading to ring cleavage or modification of the pyrimidine ring. | pH, temperature, concentration of acid or base. |
| Photochemical Degradation | Excitation of the pyrimidine ring by UV light, leading to various photochemical reactions such as rearrangements or cleavage. | Wavelength and intensity of light, presence of photosensitizers. |
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to characterizing the intrinsic properties of a molecule. These methods allow for the detailed examination of the electronic distribution and energetic landscape of this compound.
Heat of Formation (HOF) and Bond Dissociation Energy (BDE) Analysis
Bond dissociation energies indicate the strength of specific chemical bonds within the molecule. For this compound, key bonds include the C-N linkage between the pyrimidine and piperazine rings, the C-C bond of the methyl group to the pyrimidine ring, and the various C-N and C-C bonds within the piperazine and pyrimidine rings. Representative BDEs for similar bond types are presented in the table below, offering an approximation of the bond strengths within the target molecule. ucsb.edu
Table 1: Representative Bond Dissociation Energies (BDE) for Bonds Analogous to Those in this compound.
| Bond Type | Example Bond | BDE (kJ/mol) |
|---|---|---|
| C-N (Aryl-Amine) | C6H5-NHCH3 | 339 |
| C-C (Aryl-Alkyl) | C6H5-CH3 | 427 |
| C-N (Alkyl-Amine) | CH3-NH2 | 356 |
| C-H (Methyl) | CH3-H | 439 |
Note: These are general values and the actual BDEs in this compound will be influenced by the specific electronic environment of the molecule.
Conformational Analysis and Molecular Geometry
The three-dimensional structure of this compound is crucial for its interactions with other molecules. Conformational analysis of the closely related 1-(2-pyrimidinyl)piperazine derivatives suggests that the piperazine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. nih.gov The connection to the pyrimidine ring introduces a rotational barrier around the C-N bond, leading to different possible orientations of the two ring systems relative to each other.
Molecular Docking and Simulation Studies
Molecular docking and simulation are powerful computational tools used to predict and analyze the interactions of a ligand with a receptor. These methods are widely employed in drug discovery and materials science to understand binding mechanisms and affinities.
Simulation of Binding Events
Molecular dynamics (MD) simulations can provide a more dynamic picture of the binding process, revealing how the ligand and receptor adapt to each other over time. nih.govresearchgate.net These simulations can elucidate the stability of the ligand-receptor complex and identify key intermolecular interactions that are maintained throughout the simulation. Although no specific MD simulation studies for this compound were identified, the general methodology involves placing the docked ligand-receptor complex in a simulated physiological environment (water, ions) and observing its behavior over a period of nanoseconds or longer. nih.govresearchgate.net Such simulations can reveal important information about the flexibility of the ligand and protein, the role of water molecules in the binding interface, and the free energy of binding.
Structure-Property Relationships Derived from Computational Data
Computational data allows for the establishment of structure-property relationships, which are correlations between the molecular structure and its physicochemical or biological properties. For this compound, several such relationships can be inferred.
Table 2: Summary of Predicted Structure-Property Relationships for this compound.
| Structural Feature | Predicted Property Influence |
|---|---|
| Pyrimidine Ring | Aromaticity, potential for π-stacking and hydrogen bonding, contributes to overall scaffold rigidity. |
| Piperazine Ring | Basicity, high potential for hydrogen bonding, conformational flexibility (chair conformation). |
| Methyl Group | Increased lipophilicity, potential for hydrophobic interactions, steric influence on conformation and binding. |
| N-atoms in Rings | Act as hydrogen bond acceptors, contribute to polarity and solubility in polar solvents. |
Physicochemical Property Modulation:modifications Are Made to Fine Tune Properties Like Solubility, Permeability, and Metabolic Stability. the Piperazine Moiety is Frequently Used to Enhance Hydrophilicity.mdpi.comin the Design of Cdk2 Degraders, a Rational Design Strategy Focused on Increasing the Three Dimensionality Fsp3 and Removing a Strong Hydrogen Bond Acceptor in the Core to Yield Ligands with Improved Physicochemical Properties Suitable for Developing an Orally Bioavailable Drug.acs.org
The following table presents data from the lead optimization of pyrimidine-4-carboxamides as NAPE-PLD inhibitors, showcasing how structural variations impact potency. nih.gov
| Compound | R2 Substituent | R3 Substituent | pIC50 (IC50, nM) |
| 2 | N-methylphenethylamine | Morpholine (B109124) | 6.14 (724) |
| 70 | (S)-3-phenylpiperidine | Morpholine | 6.66 (219) |
| 1 (LEI-401) | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 7.14 (72) |
This table illustrates the lead optimization process. Replacing the flexible N-methylphenethylamine with a conformationally restricted (S)-3-phenylpiperidine (Compound 70) improves potency over the initial compound (2). nih.gov Further modification by replacing the morpholine with (S)-3-hydroxypyrrolidine (Compound 1) leads to a significant 10-fold increase in potency, resulting in the optimized lead compound. nih.gov
Spectroscopic and Advanced Analytical Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of 4-Methyl-2-(1-piperazinyl)pyrimidine is expected to display distinct signals corresponding to each unique proton environment. The pyrimidine (B1678525) ring protons, H-5 and H-6, are anticipated to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic effects of the ring nitrogen atoms and the methyl group. spectrabase.com The methyl protons will likely appear as a singlet in the aliphatic region. The piperazine (B1678402) ring protons are expected to present as two distinct multiplets, corresponding to the methylene (B1212753) groups adjacent to the pyrimidine ring (N1'-CH₂) and those adjacent to the secondary amine (N4'-CH₂). mdpi.comchemicalbook.comnih.gov
In the ¹³C NMR spectrum, nine distinct signals are predicted, one for each carbon atom in the unique chemical environment. The carbons of the pyrimidine ring are expected to resonate at lower field due to their aromaticity and proximity to electronegative nitrogen atoms. chemicalbook.comresearchgate.net The piperazine carbons would appear at a higher field, characteristic of aliphatic amines, while the methyl carbon would be found at the highest field. chemicalbook.com
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) are relative to TMS in CDCl₃ and are based on analyses of 4-methylpyrimidine (B18481) spectrabase.com and 2-(1-piperazinyl)pyrimidine. chemicalbook.com
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity |
| Pyrimidine H-6 | ~8.2 | Doublet (d) |
| Pyrimidine H-5 | ~6.5 | Doublet (d) |
| Piperazine N1'-CH₂ | ~3.8 | Triplet (t) or Multiplet (m) |
| Piperazine N4'-CH₂ | ~3.0 | Triplet (t) or Multiplet (m) |
| Pyrimidine CH₃ | ~2.4 | Singlet (s) |
| Piperazine NH | Variable | Broad Singlet (br s) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted chemical shifts (δ) are based on analyses of 4-methylpyrimidine chemicalbook.com and 2-(1-piperazinyl)pyrimidine. chemicalbook.com
| Carbon Assignment | Predicted δ (ppm) |
| Pyrimidine C-2 | ~162 |
| Pyrimidine C-4 | ~168 |
| Pyrimidine C-6 | ~157 |
| Pyrimidine C-5 | ~115 |
| Piperazine N1'-CH₂ | ~45 |
| Piperazine N4'-CH₂ | ~46 |
| Pyrimidine CH₃ | ~24 |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vandanapublications.com The FT-IR spectrum of this compound is expected to show a combination of characteristic bands from both the pyrimidine and piperazine moieties.
Key expected absorptions include C-H stretching vibrations from the aromatic pyrimidine ring and the aliphatic piperazine ring. The pyrimidine core should exhibit characteristic C=C and C=N stretching vibrations. nist.govresearchgate.net The piperazine ring is expected to show C-N stretching and N-H bending vibrations. niscpr.res.inresearchgate.net The presence of the methyl group will contribute to aliphatic C-H stretching and bending modes.
Table 3: Predicted FT-IR Characteristic Bands for this compound Predicted frequencies are based on data from pyrimidine, nist.gov piperazine, niscpr.res.inresearchgate.net and 1-methyl-piperazine. nist.gov
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch (Piperazine) | 3350 - 3250 |
| Aromatic C-H Stretch (Pyrimidine) | 3100 - 3000 |
| Aliphatic C-H Stretch (Piperazine, Methyl) | 2980 - 2800 |
| C=N, C=C Ring Stretch (Pyrimidine) | 1600 - 1450 |
| N-H Bend (Piperazine) | 1650 - 1580 |
| C-N Stretch (Aliphatic and Aromatic) | 1350 - 1000 |
High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula and confirmation of its identity. mdpi.comnih.gov For this compound (C₉H₁₄N₄), the calculated monoisotopic mass is 178.1218 Da. HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ at m/z 179.1291.
Mass spectrometry also provides structural information through analysis of fragmentation patterns. The primary fragmentation pathway for this compound is expected to involve the cleavage of the C-N bond between the pyrimidine and piperazine rings. This would lead to characteristic fragment ions corresponding to the 4-methylpyrimidine moiety and the piperazine moiety. sapub.orgnist.gov
Table 4: Predicted HRMS Data and Major Fragments for this compound
| Species | Formula | Calculated m/z |
| [M]⁺ | C₉H₁₄N₄ | 178.1218 |
| [M+H]⁺ | C₉H₁₅N₄⁺ | 179.1291 |
| [4-methylpyrimidin-2-yl]⁺ | C₅H₅N₂⁺ | 93.0498 |
| [piperazin-1-yl]⁺ | C₄H₉N₂⁺ | 85.0760 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings. nih.govnih.gov
The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions within the pyrimidine ring. Pyrimidine and its derivatives typically exhibit strong absorptions corresponding to π→π* transitions and weaker absorptions from n→π* transitions. rsc.orgrsc.orgnist.gov The piperazinyl group, acting as an auxochrome, is likely to cause a slight bathochromic (red shift) and hyperchromic (increased intensity) effect on the absorption maxima compared to unsubstituted 4-methylpyrimidine. researchgate.net
Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent
| Electronic Transition | Predicted λmax (nm) |
| π→π | ~240 - 275 |
| n→π | ~290 - 320 |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides unambiguous data on bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound is not available, predictions can be made based on related structures. researchgate.netresearchgate.net
It is anticipated that in the solid state, the piperazine ring would adopt a stable chair conformation to minimize steric strain. mdpi.com The pyrimidine ring would be planar. X-ray analysis would confirm the connectivity of the atoms and provide precise measurements of the C-N bond linking the two heterocyclic systems. mdpi.com This technique is the gold standard for absolute structure confirmation.
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are essential for the separation of compounds from mixtures and for the assessment of purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.
TLC is a rapid and effective technique for monitoring the progress of chemical reactions and for preliminary purity checks. nih.govresearchgate.net For this compound, a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would likely provide good separation. mdpi.commdpi.com
HPLC is a highly sensitive and quantitative method for determining compound purity. ptfarm.pl A reversed-phase HPLC method, using a C18 column with a gradient elution of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid), would be a suitable starting point for the analysis of this compound, allowing for the separation of the main component from any impurities. nih.govsigmaaldrich.com
Table 6: Suggested Starting Conditions for Chromatographic Analysis
| Technique | Stationary Phase | Suggested Mobile Phase | Detection |
| TLC | Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol (B129727) (e.g., 95:5 v/v) | UV light (254 nm) |
| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | UV (e.g., 254 nm) |
Coordination Chemistry and Metal Complex Formation with Pyrimidine Piperazine Type Ligands
Ligand Design Principles for Metal Chelation
The efficacy of 4-Methyl-2-(1-piperazinyl)pyrimidine as a ligand is rooted in its structural and electronic properties. The design of chelating agents often focuses on incorporating multiple donor atoms within a single molecule, positioned to form a stable ring structure upon coordination to a metal center. This is known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands.
The pyrimidine (B1678525) ring provides a rigid backbone and participates in electronic interactions, while the flexible piperazine (B1678402) ring allows for conformational adjustments to accommodate the coordination sphere of different metal ions. nih.gov The presence of the electron-donating methyl group on the pyrimidine ring can subtly modify the electron density of the aromatic system, potentially enhancing the basicity of the coordinating pyrimidine nitrogen and thus strengthening the metal-ligand bond. Piperazine and its derivatives are well-established building blocks for ligands due to their robust coordination ability and predictable structural behavior. biointerfaceresearch.com
| Structural Feature | Role in Chelation | Expected Behavior |
|---|---|---|
| Pyrimidine Ring Nitrogen | Primary donor atom (Lewis base) | Coordinates to the metal center, providing a rigid anchor point. |
| Piperazine Ring Nitrogen (N4) | Secondary donor atom (Lewis base) | Completes the chelate ring, offering conformational flexibility. |
| Piperazine Ring Conformation | Influences bite angle and complex geometry | Likely adopts a stable chair conformation. nih.gov |
| Methyl Group (-CH3) | Electronic and steric modification | Weakly electron-donating, may enhance ligand-metal bond strength. |
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving pyrimidine- and piperazine-containing ligands typically follows straightforward solution-based methods. A common approach involves the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Zn(II), Co(II), and Ni(II)) in a suitable solvent, such as methanol (B129727) or ethanol. nih.govasianpubs.org The mixture is often stirred at room or elevated temperature to facilitate the reaction, leading to the precipitation of the complex, which can then be isolated by filtration. researchgate.net
Characterization of the resulting complexes is crucial to confirm coordination and elucidate their structure. A combination of spectroscopic and analytical techniques is employed for this purpose.
Infrared (IR) Spectroscopy: Coordination of the nitrogen atoms to the metal center is expected to cause shifts in the stretching frequencies of C=N and C-N bonds within the pyrimidine and piperazine rings. New bands at lower frequencies corresponding to metal-nitrogen (M-N) vibrations may also appear. biointerfaceresearch.com
NMR Spectroscopy (¹H and ¹³C): The chemical environments of protons and carbons near the coordination sites change upon complexation. Protons on carbons adjacent to the coordinating nitrogens would likely exhibit a downfield shift in the ¹H NMR spectrum. asianpubs.org
UV-Visible Spectroscopy: The electronic spectrum of the free ligand typically shows π→π* transitions. Upon complexation, new bands may appear in the visible region, which are often assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal center. researchgate.net
Mass Spectrometry and Elemental Analysis: These techniques are used to confirm the stoichiometry of the complex, establishing the ligand-to-metal ratio and the presence of any counter-ions or solvent molecules. scirp.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, coordination geometry (e.g., octahedral, square planar), and packing in the solid state. mdpi.com
Thermal Analysis (TGA): Thermogravimetric analysis is used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules, which are lost at specific temperatures. asianpubs.org
| Technique | Observation | Interpretation |
|---|---|---|
| FT-IR | Shift in ν(C=N) and ν(C-N) bands | Confirmation of nitrogen atom coordination to the metal ion. biointerfaceresearch.com |
| ¹H NMR | Downfield shift of protons adjacent to N-donor atoms | Indicates loss of electron density upon coordination. asianpubs.org |
| UV-Vis | New absorption bands in the visible region | Evidence of charge transfer or d-d electronic transitions. researchgate.net |
| Molar Conductance | Value corresponds to a 1:2 electrolyte (if X is a non-coordinating anion) | Indicates the ionic nature of the complex. biointerfaceresearch.com |
| TGA | Weight loss at specific temperature ranges | Corresponds to the loss of solvent molecules and decomposition of the ligand. asianpubs.org |
Supramolecular Assembly and Crystal Engineering of Coordination Polymers
Beyond the formation of discrete mononuclear complexes, ligands like this compound are excellent candidates for constructing coordination polymers and other supramolecular assemblies. Crystal engineering relies on the predictable and directional nature of non-covalent interactions to guide the self-assembly of molecular components into well-defined, extended networks.
The metal complexes of this compound can serve as building blocks, or "nodes," in these larger structures. The key to forming such assemblies lies in the intermolecular interactions between these complex units. The piperazine ring contains a secondary amine (N-H) group that is not involved in chelation. This N-H group is a potent hydrogen bond donor and can form strong, directional hydrogen bonds with suitable acceptors, such as counter-anions (e.g., chloride, nitrate) or solvent molecules present in the crystal lattice. nih.gov
These hydrogen bonds can link the individual metal complexes into one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. rsc.org Furthermore, the aromatic pyrimidine rings can engage in π-π stacking interactions, which act as another stabilizing force that helps to organize the molecules in the solid state. mdpi.com
The final topology of the supramolecular network can be engineered by systematically varying several factors:
The Metal Ion: Different metals have distinct preferences for coordination numbers and geometries (e.g., tetrahedral for Zn(II), octahedral for Ni(II)), which dictates the number and orientation of ligands around the metal center.
Solvent of Crystallization: Solvent molecules can be incorporated into the crystal lattice and participate in hydrogen bonding, acting as bridges between complex units. mdpi.com
By carefully selecting these components, it is possible to direct the assembly towards materials with specific network architectures and, consequently, desired physical properties.
| Interaction Type | Molecular Origin | Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding (N-H···A) | Piperazine N-H group (donor) and an anion/solvent (acceptor, A) | Primary driving force for linking complex units into chains or layers. nih.gov |
| π-π Stacking | Interaction between aromatic pyrimidine rings of adjacent complexes | Stabilizes the crystal packing, often leading to columnar or layered arrangements. mdpi.com |
| Weak C-H···X Interactions | C-H bonds on the ligand and anions (X) or π-systems | Provide additional stabilization to the overall 3D architecture. nih.gov |
Structure Activity Relationship Sar and Rational Design Principles for Pyrimidine Piperazine Hybrids
Systematic Modification of the Pyrimidine (B1678525) and Piperazine (B1678402) Moieties
The core structure of 4-Methyl-2-(1-piperazinyl)pyrimidine offers multiple positions for chemical modification on both the pyrimidine and piperazine rings. Researchers have extensively explored these modifications to build a comprehensive SAR profile, aiming to enhance potency, selectivity, and pharmacokinetic properties.
Pyrimidine Moiety Modifications:
The pyrimidine ring can be readily altered at positions 4, 5, and 6 to create structural diversity. mdpi.com Early research focused on substitutions at the 4- and 6-positions of the pyrimidine ring. For instance, in a series of 4-substituted-6-(thiophen-2-yl)pyrimidines, various aromatic and heterocyclic groups were introduced at the 4-position to evaluate their impact on antimicrobial activity. researchgate.net The nature of the substituent at this position significantly influences the biological profile of the resulting compound.
Further studies have involved linking different moieties to the pyrimidine ring. For example, the incorporation of an indole (B1671886) moiety was explored to enhance structural diversity and potentially influence biological activities. mdpi.com In another study, a series of pyrimidine-4-carboxamides were synthesized, where modifications at the 2- and 6-positions of the pyrimidine ring led to the identification of potent inhibitors. nih.gov Replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine at the 6-position, for instance, increased activity tenfold. nih.gov
Piperazine Moiety Modifications:
The piperazine ring, particularly the N-4 nitrogen, is a common site for modification. This position allows for the introduction of a wide array of substituents that can interact with target proteins and modulate the compound's physicochemical properties. researchgate.net In the development of Chikungunya virus (CHIKV) inhibitors, extensive modifications were made to the piperazine moiety. nih.gov
In a series designed as 5-HT7 and 5-HT1A receptor ligands, the N-4 nitrogen of the piperazine was linked via a five-methylene chain to different heterocyclic scaffolds. nih.gov The substituents on the terminal aryl group of the piperazine were varied, including phenyl, phenylmethyl, chlorophenyl, and ethoxyphenyl groups, to probe the receptor's binding pocket. nih.gov Similarly, in a series of monoamine oxidase (MAO) inhibitors, the N-4 position of the piperazine linked to the pyrimidine was derivatized with various substituted piperazine-1-carbodithioates. nih.gov These modifications demonstrated that even subtle changes to the substituent on the piperazine ring could significantly impact biological activity and selectivity. For example, introducing a 4-nitrophenyl or a benzhydryl group led to selective MAO-A inhibition. nih.gov
The table below summarizes findings from a study on FPMINT analogues, which contain a related (phenyl)piperazin-1-yl)methyl moiety, illustrating how modifications on the piperazine's terminal phenyl ring affect inhibitory activity against Equilibrative Nucleoside Transporters (ENTs). frontiersin.orgpolyu.edu.hk
| Compound | Modification on Terminal Phenyl Ring | IC50 (µM) ENT1 | IC50 (µM) ENT2 |
| FPMINT | 2-fluorophenyl | - | - |
| 2a | Phenyl (fluoride removed) | 104.92 | No inhibition |
| 2b | 3-chlorophenyl | 12.68 | 2.95 |
| 3c | 2-fluorophenyl (with other core modifications) | 2.38 | 0.57 |
This table demonstrates the importance of halogen substitution on the terminal phenyl ring for ENT inhibitory activity. Removal of the fluoride (B91410) (Compound 2a) significantly reduces ENT1 inhibition and abolishes ENT2 inhibition. frontiersin.org Shifting the halogen and changing it to chloride (Compound 2b) maintains activity, while further core modifications in conjunction with the 2-fluorophenyl group (Compound 3c) yield the most potent inhibitor. frontiersin.orgpolyu.edu.hk
Identification of Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For pyrimidine-piperazine hybrids, several key pharmacophoric features have been identified through extensive SAR studies.
The pyrimidine ring often acts as a crucial hydrogen bond acceptor or as a bioisostere for other aromatic systems like a phenyl group, improving medicinal chemistry properties. researchgate.netnih.gov The nitrogen atoms in the pyrimidine ring can form critical hydrogen bonds with amino acid residues in the target's active site. nih.gov
In the context of chrysin-based pyrimidine-piperazine hybrids with antimicrobial activity, SAR analysis revealed that the presence of a free hydroxyl (OH) group and two or more electron-withdrawing groups contributed to increased antibacterial activity. researchgate.net For inhibitors of equilibrative nucleoside transporters (ENTs), a halogen substitute on the fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.orgpolyu.edu.hk
Lead Optimization Strategies through Structural Variation
Lead optimization is an iterative process that refines the structure of a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties. patsnap.combiobide.com For pyrimidine-piperazine hybrids, several strategies are employed.
Future Perspectives and Emerging Research Avenues in 4 Methyl 2 1 Piperazinyl Pyrimidine Research
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
Traditional synthetic routes to pyrimidine (B1678525) derivatives, while effective, often rely on harsh reagents, hazardous solvents, and energy-intensive conditions. powertechjournal.com The future of synthesizing 4-Methyl-2-(1-piperazinyl)pyrimidine and its analogs is increasingly geared towards the principles of green and sustainable chemistry. rasayanjournal.co.inkuey.net These modern approaches aim to reduce the environmental footprint of chemical synthesis while often improving reaction efficiency, yield, and purity. kuey.net
Several innovative techniques are being explored for the synthesis of pyrimidine cores. rasayanjournal.co.in Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and increase yields. powertechjournal.com Ultrasound-assisted methods and mechanochemical approaches, such as ball milling, offer solvent-less or solvent-free alternatives, minimizing waste generation. kuey.netacs.org Furthermore, the development and application of reusable heterogeneous catalysts and biocatalysts are gaining traction as they offer a more sustainable alternative to traditional homogeneous catalysts. kuey.net One-pot multicomponent reactions are also a key area of development, streamlining synthetic sequences and reducing the need for intermediate purification steps. acs.orgbenthamdirect.com
A key starting material for many pyrimidine syntheses is 2-chloropyrimidine (B141910). A patented method describes the synthesis of 1-(2-pyrimidinyl)piperazine through the condensation of piperazine (B1678402) and 2-chloropyrimidine under alkaline conditions with a phase-transfer catalyst. google.com This highlights a foundational reaction that can be optimized using green chemistry principles. For instance, the choice of solvent, base, and catalyst can be tailored to be more environmentally benign.
The table below summarizes some emerging sustainable synthetic methods applicable to pyrimidine derivatives.
| Sustainable Method | Description | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions rapidly and efficiently. powertechjournal.com | Reduced reaction times, higher yields, and improved product purity. rasayanjournal.co.in |
| Ultrasound-Assisted Synthesis | Employs ultrasonic waves to promote chemical reactions. kuey.net | Enhanced reaction rates and yields, often at lower temperatures. rasayanjournal.co.in |
| Mechanochemistry (Ball Milling) | Reactions are induced by mechanical force in the absence of bulk solvents. acs.org | Solvent-free conditions, reduced waste, and access to novel reactivity. |
| Biocatalysis | The use of enzymes or whole organisms to catalyze chemical transformations. kuey.net | High selectivity, mild reaction conditions, and reduced environmental impact. |
| Multicomponent Reactions (MCRs) | Three or more reactants are combined in a single step to form a product that contains portions of all the reactants. rasayanjournal.co.in | Increased efficiency, reduced number of synthetic steps, and atom economy. |
| Use of Green Solvents | Replacement of hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids. rasayanjournal.co.in | Reduced toxicity and environmental pollution. |
Integration with Advanced Computational Design Frameworks
The role of computational chemistry in drug discovery has expanded dramatically, moving from a peripheral tool to a central component of the design-make-test-analyze cycle. For this compound, in silico methods are set to accelerate the discovery of novel analogs with enhanced biological activities and optimized pharmacokinetic profiles. unair.ac.idnano-ntp.com
Molecular docking studies are a cornerstone of computational drug design, allowing researchers to predict the binding modes and affinities of ligands to their target proteins. unair.ac.idnih.gov This approach can be used to screen virtual libraries of this compound derivatives against a specific biological target, prioritizing the synthesis of compounds with the highest predicted activity. mdpi.com For example, in silico screening has been successfully employed to identify potential inhibitors of various kinases and other enzymes among pyrimidine derivatives. nih.gov
Beyond molecular docking, quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can provide valuable insights into the key structural features required for biological activity. nano-ntp.com These models can guide the design of new analogs with improved potency and selectivity. Furthermore, in silico ADME (absorption, distribution, metabolism, and excretion) predictions are becoming increasingly accurate, enabling the early identification of compounds with favorable drug-like properties and reducing the likelihood of late-stage failures in drug development. tandfonline.com
The table below outlines key computational tools and their applications in the context of this compound research.
| Computational Tool | Application in Drug Design | Relevance to this compound |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. unair.ac.id | Identification of potential biological targets and optimization of binding affinity. |
| Virtual Screening | Computationally screens large libraries of compounds against a biological target. nih.gov | Rapid identification of promising new analogs for synthesis and testing. |
| QSAR Modeling | Relates the chemical structure of a compound to its biological activity. nano-ntp.com | Guiding the design of more potent derivatives. |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Designing novel scaffolds that retain key binding interactions. |
| In Silico ADME Prediction | Predicts the pharmacokinetic properties of a compound. tandfonline.com | Early-stage filtering of compounds with poor drug-like properties. |
Exploration of New Chemical Space through Diversification
To unlock the full therapeutic potential of the this compound scaffold, future research will focus on the systematic exploration of new chemical space through structural diversification. nih.gov This involves the synthesis of novel analogs with a wide range of substituents and structural modifications to probe new biological activities and improve on existing ones.
One avenue for diversification is the modification of the piperazine ring. nih.govnih.gov The introduction of various substituents on the distal nitrogen of the piperazine moiety can significantly impact the compound's biological activity and physicochemical properties. nih.gov Another strategy is the derivatization of the pyrimidine ring itself. For instance, the introduction of different functional groups at the 5- and 6-positions of the pyrimidine ring can lead to compounds with altered biological profiles.
Furthermore, the concept of "scaffold hopping," where the core pyrimidine structure is replaced with other heterocyclic systems while maintaining key pharmacophoric features, can lead to the discovery of novel intellectual property and compounds with improved properties. mdpi.com The synthesis of hybrid molecules, where the this compound scaffold is conjugated with other pharmacologically active moieties, is another promising approach to generate novel compounds with potentially synergistic or multi-target activities. nih.gov
Recent studies have demonstrated the synthesis of a variety of novel pyrimidine-piperazine derivatives with diverse biological activities, underscoring the rich potential for further exploration. nih.govnih.govnih.gov The systematic diversification of the this compound scaffold, guided by computational insights and enabled by novel synthetic methodologies, will be a key driver of future discoveries in this area.
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-2-(1-piperazinyl)pyrimidine, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis of this compound derivatives typically involves condensation reactions and functional group modifications. For example:
- Silica Gel Chromatography Purification : A common approach uses substituted pyrimidine precursors (e.g., 2-(m-tolyl)pyrimidine) reacted with piperazine derivatives under reflux conditions. Silica gel chromatography is critical for isolating products, achieving yields up to 70% (e.g., compound 4m in ).
- Iron-Mediated Cyclization : Advanced routes employ iron-mediated ring closure, as seen in pyrazolo[1,5-c]pyrimidine synthesis. Starting with 4-methyl-2-(methylthio)pyrimidine, ketone intermediates are converted to oximes before cyclization, optimizing reaction time and temperature to minimize side products.
Q. Optimization Strategies :
- Catalyst Screening : Transition metal catalysts (e.g., Pd or Fe) improve reaction efficiency.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Lower temperatures (0–25°C) reduce decomposition during sensitive steps like bromination.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its derivatives?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR resolve piperazinyl proton environments (e.g., δ 2.5–3.5 ppm for N-CH2 groups) and confirm substitution patterns on the pyrimidine ring.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., C9H14N2 for the base compound, Exact Mass: 150.22).
- X-ray Crystallography : Resolves 3D structures, such as the distance between the pyrimidine ring and heme iron in CYP2D6 interactions (2.1 Å in ).
- IR Spectroscopy : Identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹ and N-H bends at ~3300 cm⁻¹).
Advanced Research Questions
Q. How does the piperazinyl substituent influence the binding affinity of pyrimidine derivatives to biological targets like AMPA receptors or CYP enzymes?
Methodological Answer: The piperazinyl group enhances binding via:
- Hydrogen Bonding : Piperazine’s tertiary nitrogen forms H-bonds with residues in AMPA receptor pockets (e.g., TARPγ-8 selectivity in ).
- Conformational Flexibility : The piperazine ring adopts chair or boat conformations to fit enzyme active sites, as shown in CYP2D6 docking studies ().
- Metabolic Stability : Piperazinyl derivatives resist oxidation compared to alkyl chains, reducing CYP-mediated clearance (e.g., SCH 66712 in ).
Validation : Use mutagenesis assays to identify critical binding residues and molecular dynamics simulations to assess conformational stability.
Q. What strategies are employed to resolve contradictions between computational predictions and experimental data in CYP-mediated metabolism studies of this compound derivatives?
Methodological Answer: Discrepancies between docking models (e.g., predicted heme iron distances) and metabolic MS data require:
- Isotopic Labeling : Track oxidation sites using 18O2 or deuterated analogs to confirm metabolite structures.
- Enzyme Inhibition Assays : Co-incubate derivatives with CYP2D6 inhibitors (e.g., quinidine) to validate metabolic pathways.
- Free Energy Calculations : Refine docking scores using MM/GBSA or QM/MM methods to account for solvation and entropy effects.
Q. How can structure-activity relationship (SAR) studies guide the design of novel this compound analogs with improved pharmacokinetic properties?
Methodological Answer: SAR strategies include:
- Substituent Variation : Replace methyl groups with electron-withdrawing groups (e.g., Cl, F) to enhance metabolic stability. For example, 8-alkyl-pyrido[2,3-d]pyrimidine derivatives show improved antibacterial activity ().
- Bioisosteric Replacement : Substitute piperazine with morpholine or thiomorpholine to modulate solubility and blood-brain barrier penetration.
- In Vitro Assays : Screen analogs for CYP inhibition, plasma protein binding, and permeability (Caco-2/MDCK cells) to prioritize candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
